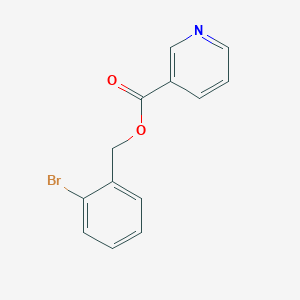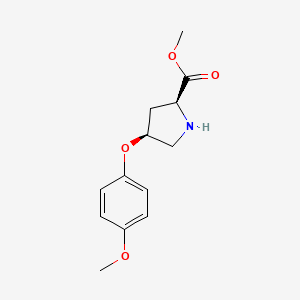
methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring and a methoxyphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a methoxyphenol compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism by which methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,4S)-4-(4-hydroxyphenoxy)pyrrolidine-2-carboxylate
- Methyl (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
- Methyl (2S,4S)-4-(4-fluorophenoxy)pyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl (2S,4S)-4-(4-methoxyphenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-16-9-3-5-10(6-4-9)18-11-7-12(14-8-11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
UTNKFZSBXBPHLM-RYUDHWBXSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758733.png)

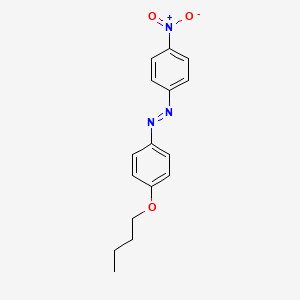
![2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11758750.png)
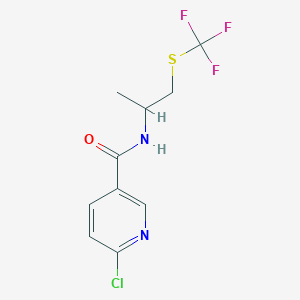
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
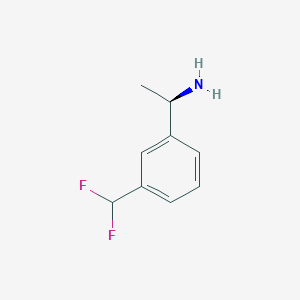
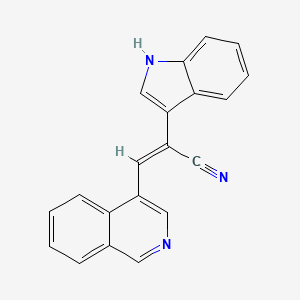
![{[(2-Chloro-6-fluorophenyl)methylidene]amino}thiourea](/img/structure/B11758790.png)
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
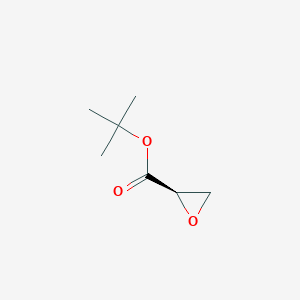
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
